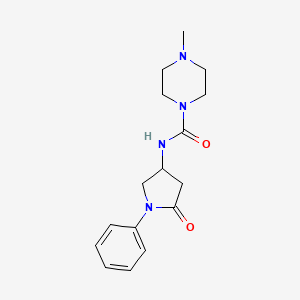

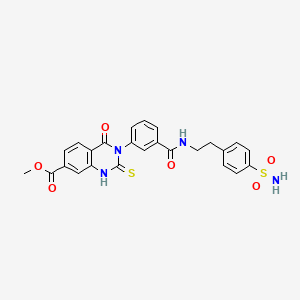

![molecular formula C6H7N3 B2411275 6-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 42351-84-8](/img/structure/B2411275.png)

6-甲基-1H-咪唑并[1,2-b]吡唑

描述

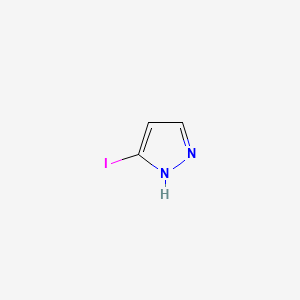

6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is 6-methyl-1H-imidazo[1,2-b]pyrazole . It is a solid substance .

Synthesis Analysis

The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-imidazo[1,2-b]pyrazole is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-1H-imidazo[1,2-b]pyrazole include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis

6-Methyl-1H-imidazo[1,2-b]pyrazole is a solid substance . It has a molecular weight of 121.14 .科学研究应用

Therapeutic Potential

Research has explored the therapeutic potential of 6-Methyl-1H-imidazo[1,2-b]pyrazole and related compounds. While specific applications may vary, this scaffold holds promise in drug discovery and development. Further investigations are needed to uncover its full therapeutic range .

Selective Functionalization

The 1H-imidazo[1,2-b]pyrazole scaffold allows for selective functionalization. Researchers have employed Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. These synthetic strategies enable the preparation of diverse derivatives for further studies .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse bioactivities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions depend on the functional groups present in the molecule and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivities .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

属性

IUPAC Name |

6-methyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBWCTIOVJKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-imidazo[1,2-b]pyrazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

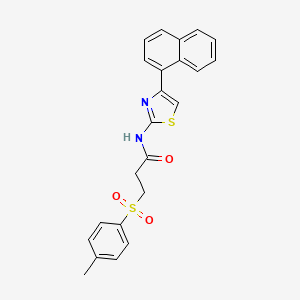

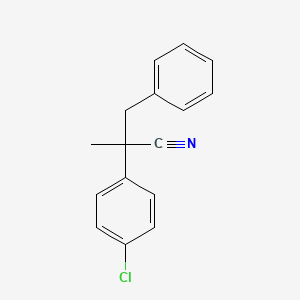

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

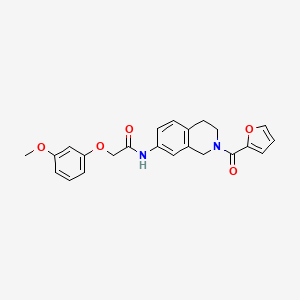

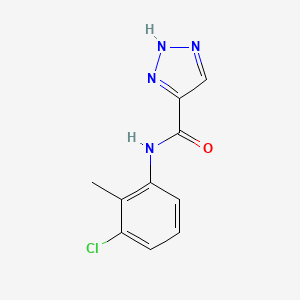

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

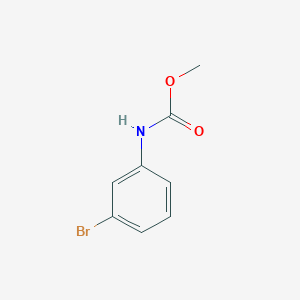

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

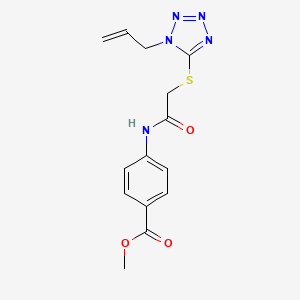

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)